FTI-2148

概要

説明

FTI-2148は、ファルネシル転移酵素阻害剤として作用するイミダゾール含有ペプチドミメティック化合物です。 これは主に、RasファミリーのGTPアーゼを含むさまざまなタンパク質の機能に不可欠な翻訳後修飾であるタンパク質ファルネシル化の阻害を研究するために、科学研究で使用されています .

準備方法

化学反応の分析

FTI-2148は、以下を含むさまざまな化学反応を受けます。

ファルネシル化の阻害: This compoundは、Ras形質転換NIH3T3細胞におけるHDJ2などのタンパク質のファルネシル化を阻害します.

ゲラニルゲラニル化の阻害: ファルネシル転移酵素を優先的に阻害しますが、this compoundはゲラニルゲラニル転移酵素に対してもある程度の活性も示します.

これらの反応で使用される一般的な試薬および条件には、細胞培養実験において約30μMの濃度でthis compoundを使用することが含まれます . これらの反応から生成される主要な生成物は、非ファルネシル化および非ゲラニルゲラニル化タンパク質であり、これは細胞の成長阻害および癌細胞におけるアポトーシスの誘導につながる可能性があります .

科学研究における用途

This compoundは、いくつかの科学研究の用途があります。

癌研究: this compoundは、発癌性Rasタンパク質の機能に不可欠なRasファルネシル化の阻害を研究するために使用されます。

寄生虫学: This compoundは、トリパノソーマ・ブルセイ・ローデシエンセおよびトリパノソーマ・ブルセイ・ブルセイの増殖を阻止することが示されており、寄生虫感染の治療のための潜在的な候補となります.

創薬: This compoundは、改善された有効性と選択性を備えた新しいファルネシル転移酵素阻害剤の開発のためのリード化合物として機能します.

科学的研究の応用

FTI-2148 has several scientific research applications:

Cancer Research: this compound is used to study the inhibition of Ras farnesylation, which is crucial for the function of oncogenic Ras proteins.

Drug Development: This compound serves as a lead compound for the development of new farnesyltransferase inhibitors with improved efficacy and selectivity.

作用機序

FTI-2148は、タンパク質のファルネシル化を担当する酵素であるファルネシル転移酵素の活性を阻害することによって、その効果を発揮します。ファルネシル化は、標的タンパク質のC末端システイン残基にファルネシル基を付加することを含む翻訳後修飾です。 この修飾は、これらのタンパク質の適切な局在化と機能に不可欠です .

This compoundは、ファルネシル転移酵素の活性部位に結合し、酵素がファルネシル化反応を触媒することを防ぎます。 この阻害は、Rasなどのファルネシル化タンパク質の膜局在化と機能を破壊し、癌細胞の細胞成長阻害とアポトーシスの誘導につながります .

類似の化合物との比較

This compoundは、以下のような他のファルネシル転移酵素阻害剤と比較されます。

FTI-276: Rasファルネシル化の阻害において、同様の有効性を持つ別のファルネシル転移酵素阻害剤.

ザルネストラ(ティピファルニブ): さまざまな癌の治療において、現在後期臨床試験中のファルネシル転移酵素阻害剤.

FGTI-2734: ファルネシル転移酵素阻害剤に関連する耐性機構を克服する、デュアルファルネシル転移酵素およびゲラニルゲラニル転移酵素阻害剤.

This compoundは、ゲラニルゲラニル転移酵素よりもファルネシル転移酵素に対して高い選択性を提供する、イミダゾール含有ペプチドミメティック構造がユニークです .

類似化合物との比較

FTI-2148 is compared with other farnesyltransferase inhibitors, such as:

FTI-276: Another farnesyltransferase inhibitor with similar efficacy in inhibiting Ras farnesylation.

Zarnestra (Tipifarnib): A farnesyltransferase inhibitor currently in advanced clinical trials for the treatment of various cancers.

This compound is unique in its imidazolo-containing peptidomimetic structure, which provides it with high selectivity for farnesyltransferase over geranylgeranyltransferase .

生物活性

FTI-2148 is a synthetic, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in oncogenic signaling pathways. This compound has garnered attention for its potent antitumor activity across various preclinical models, demonstrating its potential as a therapeutic agent in cancer treatment.

This compound selectively inhibits farnesyltransferase, which is essential for the farnesylation of proteins such as H-Ras, a well-known oncogene implicated in numerous cancers. The compound binds to the active site of farnesyltransferase, preventing the transfer of a farnesyl group to its substrate proteins. This inhibition disrupts the localization and function of these proteins, which is crucial for tumor growth and survival.

- Selectivity : this compound exhibits significant selectivity for farnesyltransferase over geranylgeranyltransferase I, with an inhibitory concentration (IC50) of 1.4 nM for farnesyltransferase compared to 1700 nM for geranylgeranyltransferase I.

Antitumor Efficacy

Research has demonstrated that this compound effectively inhibits the growth of cancer cells that rely on farnesylated proteins. Studies indicate that it can suppress oncogenic signaling pathways, leading to reduced tumor growth both in vitro and in vivo.

Key Findings from Preclinical Studies

- Tumor Growth Inhibition : this compound has shown potent inhibition of human tumor growth in nude mice models .

- Combination Therapy : The efficacy of this compound is enhanced when used in combination with cytotoxic agents, suggesting that it may be more beneficial than monotherapy .

- Protein Interaction Studies : It has been noted to inhibit the farnesylation of specific proteins like HDJ2 in RAS-transformed NIH3T3 cells, indicating its potential utility in targeting RAS-driven malignancies.

Comparative Efficacy

This compound is compared with other inhibitors based on selectivity and potency:

| Compound | IC50 (nM) Farnesyltransferase | IC50 (nM) Geranylgeranyltransferase I | Selectivity Ratio |

|---|---|---|---|

| This compound | 1.4 | 1700 | 1214 |

| FTI-276 | 30 | 1000 | 33 |

| GGTI-2154 | 46 | 1500 | 32.6 |

This table illustrates the superior selectivity and potency of this compound compared to other similar compounds, highlighting its potential as a more effective therapeutic option.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Study on Tumor Models : In a study published in Cancer Research, this compound was shown to significantly reduce tumor size in xenograft models, demonstrating its capability to inhibit tumor growth effectively .

- Cellular Mechanisms : Further investigations revealed that this compound affects downstream mitogen-activated protein kinase pathways by inhibiting the processing of oncogenic H-Ras, which is crucial for cell proliferation and survival.

特性

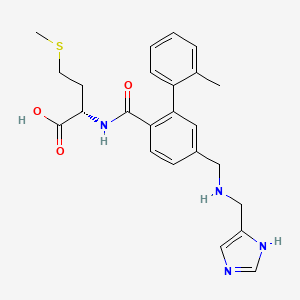

IUPAC Name |

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAYTGUTXCHSV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。